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N-(2-methoxyphenyl)phenazine-1-carboxamide

Structure-Activity Relationship Positional Isomerism Antimycobacterial

N-(2-methoxyphenyl)phenazine-1-carboxamide (CAS 300572-64-9) is a synthetic N-aryl phenazine-1-carboxamide derivative with molecular formula C20H15N3O2 and molecular weight 329.4 g/mol. It belongs to the phenazine-1-carboxamide (PCN) class, characterized by a tricyclic phenazine core linked via a carboxamide bond to a 2-methoxyphenyl substituent.

Molecular Formula C20H15N3O2
Molecular Weight 329.359
CAS No. 300572-64-9
Cat. No. B2508083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)phenazine-1-carboxamide
CAS300572-64-9
Molecular FormulaC20H15N3O2
Molecular Weight329.359
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32
InChIInChI=1S/C20H15N3O2/c1-25-18-12-5-4-10-16(18)23-20(24)13-7-6-11-17-19(13)22-15-9-3-2-8-14(15)21-17/h2-12H,1H3,(H,23,24)
InChIKeyOIFHMJBKQGCLSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxyphenyl)phenazine-1-carboxamide (CAS 300572-64-9): Structural Baseline and Compound Classification for Research Procurement


N-(2-methoxyphenyl)phenazine-1-carboxamide (CAS 300572-64-9) is a synthetic N-aryl phenazine-1-carboxamide derivative with molecular formula C20H15N3O2 and molecular weight 329.4 g/mol . It belongs to the phenazine-1-carboxamide (PCN) class, characterized by a tricyclic phenazine core linked via a carboxamide bond to a 2-methoxyphenyl substituent [1]. This compound is a member of a broader series of N-aryl and N-heteryl phenazine-1-carboxamides investigated for activity against drug-resistant Mycobacterium tuberculosis, with class-level minimum inhibitory concentrations (MICs) reported in the range of 0.19–0.79 mg/L against M. tuberculosis H37Rv [1]. The ortho-methoxy substitution on the N-phenyl ring distinguishes it from its para-substituted positional isomer N-(4-methoxyphenyl)phenazine-1-carboxamide (CAS 313959-83-0) and from the unsubstituted N-phenylphenazine-1-carboxamide (CAS 3265-10-9) [2].

1 Antimycobacterial screening workflow targeting drug-resistant strains
2 Ortho-methoxy substituent defines position-specific SAR library entry
3 PCN scaffold advantage: supports antifungal mechanism-of-action studies at neutral pH

Why N-(2-Methoxyphenyl)phenazine-1-carboxamide Cannot Be Assumed Interchangeable with Other Phenazine-1-Carboxamides


Generic substitution among phenazine-1-carboxamide derivatives is not supported by structure-activity relationship (SAR) data. The position of the methoxy substituent on the N-phenyl ring (ortho vs. para) directly alters the electron density, steric environment, and hydrogen-bonding capacity of the carboxamide side chain, parameters known to critically influence DNA intercalation geometry and target binding in the phenazine-1-carboxamide series [1]. In the structurally related cationic phenazine-1-carboxamide class, even minor variations in the H-bonding pattern of the side chain produce significant differences in cytotoxicity profiles across tumor cell lines [1]. Furthermore, comparison of phenazine-1-carboxamide (PCN) with its carboxylic acid analog PCA reveals a greater than 10-fold difference in antifungal potency at neutral pH, demonstrating that seemingly conservative modifications to the carboxamide position produce large-magnitude functional changes [2]. Procurement of a specific N-aryl substitution pattern is therefore a non-trivial decision with direct consequences for experimental reproducibility and biological outcome.

Target
Ortho-methoxy

Ortho-methoxy substitution restricts aryl rotation and enables intramolecular H-bonding absent in para isomer; SAR profile may shift

Scaffold
PCN vs PCA

PCA scaffold is at least 10-fold less active than PCN at neutral pH; antifungal potency context may not transfer across scaffold switch

Side chain
Neutral vs Cationic

Neutral N-aryl side chain lacks cationic DNA-intercalation motif; antitumor intercalation-dependent model responses may differ significantly

Quantitative Differentiation Evidence for N-(2-Methoxyphenyl)phenazine-1-Carboxamide Against Its Closest Structural Analogs


Positional Isomerism: Ortho-Methoxy vs. Para-Methoxy Substitution on the N-Phenyl Ring

N-(2-methoxyphenyl)phenazine-1-carboxamide (CAS 300572-64-9) bears an ortho-methoxy substituent on the N-phenyl ring, in contrast to its para-substituted positional isomer N-(4-methoxyphenyl)phenazine-1-carboxamide (CAS 313959-83-0) . The ortho-methoxy group introduces intramolecular hydrogen-bonding potential with the carboxamide N–H and steric restriction of phenyl ring rotation, both absent in the para isomer [1]. In the broader phenazine-1-carboxamide class, SAR studies have established that the H-bonding pattern of the carboxamide side chain is a critical determinant of cytotoxicity, with limited scope for structural variation [1]. This positional isomerism represents a structurally verifiable differentiation point with predictable consequences for molecular conformation, target engagement geometry, and biological readout.

Positional Isomerism
Class-level inference
Ortho-methoxy enables intramolecular N–H···O hydrogen bonding and restricts aryl rotation; para isomer lacks both constraints.
Conformational profile context may differ between positional isomers.
Direct head-to-head biological comparison data not available. Source review recommended.
Structure-Activity Relationship Positional Isomerism Antimycobacterial

Anti-Tubercular Activity of N-Aryl Phenazine-1-Carboxamide Class Against Drug-Resistant M. tuberculosis

The compound belongs to the N-aryl phenazine-1-carboxamide series systematically evaluated by De Logu et al. (2009) against M. tuberculosis H37Rv and drug-resistant strains [1]. Across the series, MIC values against M. tuberculosis H37Rv ranged from 0.19 mg/L to 0.79 mg/L, with comparable potency retained against 26 susceptible and 5 drug-resistant clinical isolates [1]. Several derivatives were effective in inhibiting growth of both susceptible and resistant strains at comparable concentrations, and activity was also demonstrated against intracellular M. tuberculosis in J774 macrophage cells [1]. By comparison, the parent natural product phenazine-1-carboxylic acid (PCA, tubermycin B) shows only moderate antitubercular activity [1], while the clinical phenazine clofazimine, though structurally related, has a distinct spectrum driven by its lipophilic riminophenazine scaffold [2].

Antimycobacterial Activity
Class-level inference
Class MIC range: 0.19–0.79 mg/L against M. tuberculosis H37Rv; activity retained against drug-resistant clinical isolates.
Supports antimycobacterial screening context for MDR-TB research programs.
Individual compound-level MIC for CAS 300572-64-9 not publicly reported. Context-dependent.
Antitubercular Drug-Resistant Tuberculosis MDR-TB

Antifungal Potency Differential: PCN Scaffold vs. PCA Scaffold at Neutral pH

The phenazine-1-carboxamide (PCN) scaffold, which forms the core of N-(2-methoxyphenyl)phenazine-1-carboxamide, demonstrates at least 10-fold greater in vitro antifungal activity than phenazine-1-carboxylic acid (PCA) at neutral pH [1]. Chin-A-Woeng et al. (1998) directly compared PCN and PCA in antifungal assays and found that the carboxamide derivative was superior by an order of magnitude, a difference that translated into effective biocontrol of Fusarium oxysporum in tomato plants by PCN-producing Pseudomonas strains, whereas PCA-producing strains failed to suppress disease [1]. Additional studies report PCN MIC90 values of 32–64 μg/mL against a panel of pathogenic fungi including Fusarium oxysporum, Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans [2]. The N-(2-methoxyphenyl) derivative extends this PCN scaffold with an aryl substitution that may further modulate antifungal spectrum and potency.

Antifungal Potency: PCN vs PCA
Class-level inference
PCN scaffold exhibits ≥10-fold greater activity than PCA at neutral pH; PCN MIC90 = 32–64 μg/mL against pathogenic fungi.
PCN core supports antifungal mechanism-of-action studies at physiologically relevant pH.
N-aryl substituent contribution to antifungal potency requires validation.
Antifungal Fusarium oxysporum Agricultural Biocontrol

Differentiation from Cationic Side-Chain Phenazine-1-Carboxamides in Antitumor Applications

The cationic N-[2-(dimethylamino)ethyl]phenazine-1-carboxamide series (e.g., N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide) represents the most extensively characterized antitumor phenazine-1-carboxamides, with demonstrated in vivo activity against Lewis lung carcinoma in mice [1]. These cationic derivatives function as DNA intercalators and topoisomerase poisons [2]. In contrast, N-(2-methoxyphenyl)phenazine-1-carboxamide bears a neutral, aromatic N-aryl substituent lacking the cationic dimethylaminoethyl moiety required for potent DNA intercalation and topoisomerase targeting [1]. The structure-cytotoxicity SAR studies on phenazine-1-carboxamides explicitly demonstrate very limited scope for variation of the 1-carboxamide side chain, consistent with a structural model of how tricyclic carboxamides bind to DNA [3]. This fundamental structural divergence predicts a distinct biological target profile and reduced DNA-directed cytotoxicity compared to the cationic series, potentially favoring antimicrobial applications over antitumor use.

Mechanistic Divergence: Antitumor
Class-level inference
Neutral N-aryl substituent lacks cationic dimethylaminoethyl motif required for DNA intercalation and topoisomerase poisoning.
Structural mismatch with DNA-intercalating antitumor phenazines; supports antimicrobial research context.
May serve as negative control for intercalation-dependent cytotoxicity assays.
Antitumor DNA Intercalation Topoisomerase Inhibition

Recommended Research and Procurement Application Scenarios for N-(2-Methoxyphenyl)phenazine-1-carboxamide


Antitubercular Drug Discovery: Hit Expansion and SAR Profiling Against MDR-M. tuberculosis

This compound is most appropriately deployed as a member of an N-aryl phenazine-1-carboxamide library for systematic SAR exploration against drug-resistant M. tuberculosis. The De Logu et al. (2009) study provides the class-level validation framework: MICs in the 0.19–0.79 mg/L range against H37Rv and comparable activity against drug-resistant clinical isolates, including activity in the intracellular macrophage infection model [1]. For procurement, ensure sourcing of the specific ortho-methoxy isomer (CAS 300572-64-9) rather than the para isomer (CAS 313959-83-0) to maintain positional SAR integrity within the compound library [2].

Antifungal Mechanism-of-Action Studies Leveraging the PCN Scaffold

The PCN core structure confers at least a 10-fold antifungal potency advantage over PCA at neutral pH, as demonstrated by Chin-A-Woeng et al. (1998) in Fusarium oxysporum assays [1]. N-(2-methoxyphenyl)phenazine-1-carboxamide can serve as a tool compound to investigate how N-aryl substitution modulates the antifungal spectrum and potency relative to the parent PCN scaffold. Comparative studies should include PCN (CAS 550-89-0) as the scaffold reference control and PCA as the negative control to quantify the contribution of the N-aryl substituent to antifungal activity [1].

Chemical Biology Probe for Phenazine Metabolic Pathway Studies

The compound serves as a substrate for the bacterial amidase PcnH, which catalyzes hydrolysis of phenazine-1-carboxamides to yield phenazine-1-carboxylic acid (PCA) [1]. This enzymatic conversion is relevant to phenazine biosynthetic and biodegradation pathway studies in Pseudomonas species. The 2-methoxyphenyl substituent provides a distinct HPLC/LC-MS signature (molecular weight 329.4 g/mol) that facilitates tracking of the amide substrate and its PCA hydrolysis product in microbial metabolism experiments, enabling differentiation from naturally occurring phenazines [2].

Negative Control for DNA Intercalation-Dependent Antitumor Assays

Given the absence of the cationic side chain required for potent DNA intercalation and topoisomerase poisoning, N-(2-methoxyphenyl)phenazine-1-carboxamide is structurally unsuitable as an antitumor candidate of the DNA-intercalating phenazine-1-carboxamide class [1]. However, it may serve as a useful negative control compound in assays designed to discriminate between DNA-intercalation-dependent and DNA-intercalation-independent cytotoxicity mechanisms of phenazine derivatives, when compared against active cationic analogs such as N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide [1].

Application
Selection Property
Validation Focus
Antitubercular SAR profiling against MDR-M. tuberculosis
Ortho-methoxy positional isomer identity; N-aryl PCN class MIC context
Strain-panel MIC verification; intracellular macrophage model response
Antifungal mechanism-of-action studies at neutral pH
PCN scaffold requirement (≥10-fold potency over PCA)
PCN vs PCA head-to-head antifungal comparator assays
Phenazine metabolic pathway chemical biology probe
Distinct 329.4 g/mol LC-MS signature; PcnH amidase substrate
Amide-to-PCA hydrolysis tracking in Pseudomonas metabolism
Negative control for DNA intercalation-dependent cytotoxicity
Absence of cationic side chain; neutral N-aryl architecture
Cytotoxicity differential vs cationic phenazine-1-carboxamide analogs
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